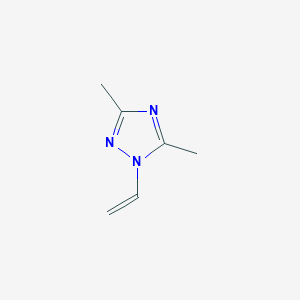![molecular formula C19H21NO B14648165 N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline CAS No. 54186-01-5](/img/structure/B14648165.png)
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline is an organic compound that features a unique structure combining a phenoxy group, a butynyl chain, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline typically involves the alkylation of N-methylaniline with a suitable butynyl halide, followed by the introduction of the 3,5-dimethylphenoxy group. Common reagents used in this synthesis include alkyl halides, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the butynyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline stands out due to its unique combination of a phenoxy group, a butynyl chain, and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
54186-01-5 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-[4-(3,5-dimethylphenoxy)but-2-ynyl]-N-methylaniline |
InChI |
InChI=1S/C19H21NO/c1-16-13-17(2)15-19(14-16)21-12-8-7-11-20(3)18-9-5-4-6-10-18/h4-6,9-10,13-15H,11-12H2,1-3H3 |
Clave InChI |
JJNMJFLVHJQKDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC#CCN(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
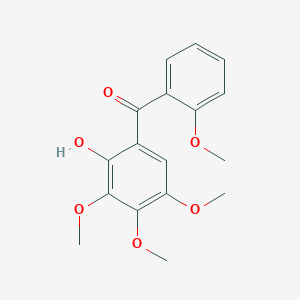
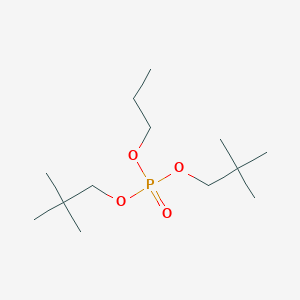
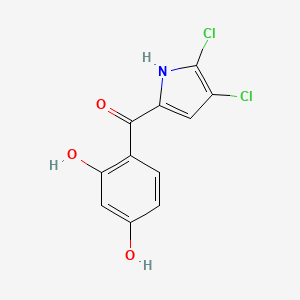
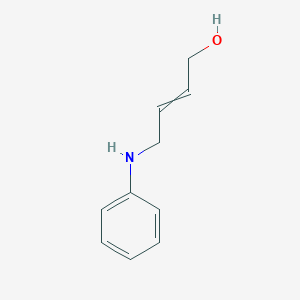
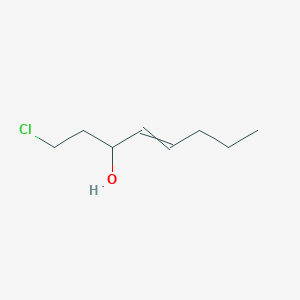


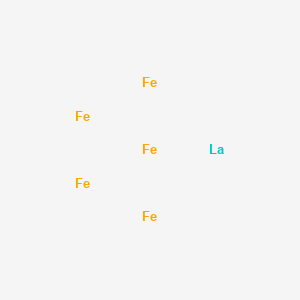
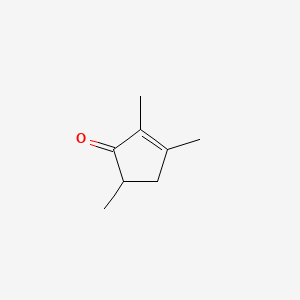
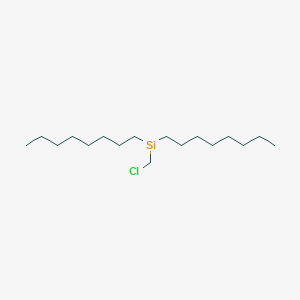
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)

